molecular formula C19H16N4O4S2 B2913508 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 862829-58-1

2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2913508
CAS No.: 862829-58-1
M. Wt: 428.48
InChI Key: YZULXXVHNXCPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

A study focused on synthesizing a number of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, testing their ability to inhibit aldose reductase (ALR2). The findings revealed that certain derivatives exhibited inhibitory levels in the submicromolar range, with the lead compound demonstrating significant in vivo activity in preventing cataract development in animal models. This highlights the potential therapeutic applications of similar acetic acid derivatives in treating conditions like cataracts by inhibiting ALR2 (La Motta et al., 2008).

Synthesis and Antimicrobial Evaluation

Research into the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid uncovered significant antimicrobial activities against various microbial strains. This study illustrates the potential use of such compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Fluorescence Properties for Chemical Sensing

A study on the synthesis and fluorescence properties of a new fluorescent compound aimed at the selective determination of Co2+ ions demonstrated that this compound could serve as a fluorescent chemical sensor. The unique fluorescent quenching effect of Co2+ ions indicates the potential application of such compounds in environmental monitoring and analysis (Li Rui-j, 2013).

Crystal Structure Analysis

An analysis of the crystal structure of febuxostat–acetic acid provided insight into the molecular interactions and arrangements that contribute to the stability and properties of pharmaceutical compounds. This type of research aids in the understanding of drug interactions at the molecular level, facilitating the design of more effective therapeutic agents (Wu et al., 2015).

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-27-13-8-6-12(7-9-13)23-16(20-21-18(23)28-11-17(24)25)10-22-14-4-2-3-5-15(14)29-19(22)26/h2-9H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZULXXVHNXCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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